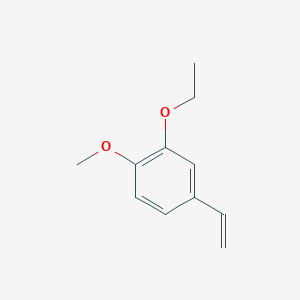

2-Ethoxy-1-methoxy-4-vinylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethenyl-2-ethoxy-1-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-4-9-6-7-10(12-3)11(8-9)13-5-2/h4,6-8H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKSRHLIASTZOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Vinylbenzene Derivatives Within Advanced Organic Chemistry

Vinylbenzene, more commonly known as styrene (B11656), and its derivatives are fundamental building blocks in organic synthesis and polymer chemistry. The presence of the vinyl group (-CH=CH2) attached to a benzene (B151609) ring provides a reactive site for a multitude of chemical transformations, most notably polymerization. The ability of the vinyl group to undergo chain-growth polymerization has made styrene a cornerstone of the plastics industry, leading to the production of polystyrene and various copolymers. acs.org

Beyond polymerization, the vinyl group is amenable to a wide range of addition reactions, allowing for the introduction of diverse functional groups. acs.org The benzene ring itself can be functionalized through electrophilic aromatic substitution reactions, further expanding the chemical space accessible from vinylbenzene derivatives. youtube.com The interplay between the reactivity of the vinyl group and the aromatic ring makes these compounds highly versatile intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Scholarly Perspectives on Alkoxy Substituted Styrenic Compounds

The introduction of alkoxy (-OR) groups onto the benzene (B151609) ring of styrenic compounds significantly modulates their electronic and steric properties, leading to a rich area of academic inquiry. Alkoxy groups are generally considered electron-donating through resonance, which can influence the reactivity of both the aromatic ring and the vinyl group. This electron-donating nature can activate the ring towards electrophilic substitution and can also impact the polymerization behavior of the vinyl group. cmu.edu

Researchers have extensively studied the synthesis and copolymerization of various alkoxy-substituted styrenes. researchgate.net For instance, the presence of methoxy (B1213986) and ethoxy groups can alter the properties of resulting polymers, such as their thermal stability and solubility. mdpi.com Furthermore, alkoxy-substituted styrenes are valuable precursors in the synthesis of more complex molecules. The strategic placement of alkoxy groups can direct subsequent reactions and is a key consideration in multi-step organic synthesis. masterorganicchemistry.com The use of alkoxy-substituted polymers is also being explored in materials science for applications such as antibacterial coatings and in the development of all-polymer solar cells. nih.govrsc.org

Historical Trajectories and Research Milestones of 2 Ethoxy 1 Methoxy 4 Vinylbenzene Studies

Carbon-Carbon Bond Formation Strategies for the Vinylbenzene Core

The creation of the vinyl group on the benzene (B151609) ring is a critical step in the synthesis of this compound. Several powerful carbon-carbon bond-forming reactions have been adapted for this purpose, each offering distinct advantages in terms of efficiency and stereocontrol.

Heck Reaction and Related Cross-Coupling Approaches

The Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, stands as a prominent method for vinylbenzene synthesis. organic-chemistry.orgyoutube.com This reaction offers a direct and reliable way to install the vinyl group. organic-chemistry.org The general catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the vinylbenzene product and regenerate the catalyst. youtube.comlibretexts.org The reaction's trans selectivity is a notable advantage. organic-chemistry.org While highly effective, the cost of the palladium catalyst can be a drawback, prompting research into catalyst recycling methods. youtube.comrug.nl

Key aspects of the Heck reaction include:

Catalyst: Typically a palladium(0) complex, which can be generated in situ. youtube.com

Substrates: An aryl or vinyl halide and a substituted alkene. youtube.com

Base: A base such as sodium acetate (B1210297) is commonly used. youtube.com

Table 1: Comparison of Heck Reaction Parameters

| Parameter | Description |

| Catalyst | Palladium complexes, often with phosphine (B1218219) ligands. |

| Aryl Halide | Iodides, bromides, and sometimes chlorides can be used. |

| Alkene | Ethylene (B1197577) or other simple alkenes are common. |

| Base | Weak bases like triethylamine (B128534) or sodium acetate are typical. |

| Solvent | Polar aprotic solvents such as DMF or NMP are often employed. |

Wittig, Horner-Wadsworth-Emmons, and Other Olefination Reactions

The Wittig reaction and its modifications, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone olefination methods for converting aldehydes and ketones into alkenes, and are readily applied to the synthesis of vinylbenzenes. tandfonline.comtandfonline.comlibretexts.org The Wittig reaction utilizes a phosphorus ylide to react with a carbonyl compound, forming an oxaphosphetane intermediate that collapses to an alkene and a phosphine oxide. libretexts.org A key advantage is the unambiguous placement of the double bond. libretexts.org

The HWE reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion which is more nucleophilic and less basic than a phosphonium (B103445) ylide. wikipedia.orgalfa-chemistry.com This often leads to higher E-selectivity in the resulting alkene. wikipedia.orgorganic-chemistry.org The water-soluble nature of the phosphate (B84403) byproduct in the HWE reaction simplifies purification. alfa-chemistry.comorganic-chemistry.org

A simplified Wittig synthesis for substituted styrenes has been developed using aqueous formaldehyde, which is preparatively more attractive than non-aqueous methods. tandfonline.comtandfonline.com This method involves the in situ generation of the phosphorane from the corresponding phosphonium salt in the presence of excess aqueous formaldehyde. tandfonline.com

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

| Reagent | Phosphorus ylide | Phosphonate carbanion |

| Byproduct | Triphenylphosphine oxide | Water-soluble dialkylphosphate |

| Stereoselectivity | Can be either E or Z selective depending on the ylide | Generally E-selective |

| Reactivity | Less reactive with hindered ketones | More reactive with hindered ketones |

Regioselective Elimination Reactions for Vinylic Ether Synthesis

Regioselective elimination reactions provide another avenue for the synthesis of vinylic ethers. researchgate.net The regioselectivity of E2 elimination reactions is governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product, and Hoffman's rule, which favors the less substituted alkene when a sterically hindered base is used. chemistrysteps.com These principles allow for controlled synthesis of specific alkene isomers. chemistrysteps.comkhanacademy.org The synthesis of vinyl ethers can be achieved through various strategies, including the elimination of leaving groups such as halides or alkoxides from suitable precursors. researchgate.net

Aryl Ether Formation and Alkoxylation Tactics

The introduction of the ethoxy and methoxy (B1213986) groups onto the aromatic ring is a crucial aspect of synthesizing this compound. Classic and modern etherification methods are employed to achieve this transformation with high efficiency and selectivity.

Ullmann and Buchwald-Hartwig Type Etherification Protocols

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol (B47542). acs.orgorganic-chemistry.orgwikipedia.org Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced the use of ligands that accelerate the reaction, allowing for milder conditions and improved yields, even with sterically hindered or electron-rich substrates. acs.orgorganic-chemistry.orgnih.gov

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the synthesis of aryl ethers. organic-chemistry.orgnih.gov This methodology offers a powerful alternative to the Ullmann condensation, often proceeding under milder conditions with a broader substrate scope. organic-chemistry.orgyoutube.com The reaction involves the coupling of an aryl halide or triflate with an alcohol or phenol in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.orgorgsyn.org

Table 3: Comparison of Ullmann and Buchwald-Hartwig Etherifications

| Feature | Ullmann Condensation | Buchwald-Hartwig Etherification |

| Catalyst | Copper (Cu) | Palladium (Pd) |

| Reaction Temperature | Typically high (100-300 °C) | Often milder (can be as low as 25 °C) |

| Ligands | Often simple, inexpensive ligands | Bidentate or chelating phosphine ligands |

| Substrate Scope | Traditionally required activated aryl halides | Broad scope, including unactivated halides |

Selective Introduction of Methoxy and Ethoxy Functionalities

The selective introduction of methoxy and ethoxy groups onto a phenolic substrate is a key challenge. The Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide, is a fundamental method for forming ethers. masterorganicchemistry.com For selective functionalization, one hydroxyl group of a dihydroxybenzene precursor would first be protected, followed by etherification of the remaining hydroxyl group, deprotection, and subsequent etherification of the second hydroxyl group.

Electrochemical methods have also been developed for the dearomatizing methoxylation of phenols, offering an alternative route to methoxycyclohexadienones, which are versatile synthetic intermediates. nih.govbohrium.com This method avoids the need for stoichiometric chemical oxidants. nih.govbohrium.com

The ethoxylation of phenols, an industrially significant process, typically involves the reaction of a phenol with ethylene oxide. wikipedia.orgyoutube.com This reaction is often catalyzed by a base like potassium hydroxide (B78521) and can be controlled to produce a desired degree of ethoxylation. wikipedia.orgacs.org Catalysts play a crucial role in the reaction rate and the distribution of ethoxylated products. acs.org

Mechanistic Studies in Synthesis Optimization

The optimization of synthesis for this compound and related compounds heavily relies on a deep understanding of reaction mechanisms. This includes the development of more effective catalysts and a detailed analysis of reaction pathways.

Catalyst Development and Ligand Effects in Coupling Reactions

The synthesis of vinylarenes like this compound often involves palladium-catalyzed cross-coupling reactions, such as the Heck or Negishi reactions. The efficiency and stereoselectivity of these reactions are profoundly influenced by the catalyst system, particularly the ligands coordinated to the palladium center.

The choice of ligand can impact the stereochemical outcome of cross-coupling reactions. For instance, in Negishi couplings of Z-alkenyl halides, the ligand on the palladium catalyst can cause an erosion of stereochemistry, a phenomenon that contradicts the commonly held view of strict maintenance of stereochemistry. nih.gov However, the development of modified methods, such as using a combination of catalytic PdCl₂(PPh₃)₂ and an equivalent of TMEDA, can negate these undesirable ligand effects, leading to improved yields and stereoselectivity. nih.gov

Reaction Kinetics and Pathway Delineation in Multi-Step Syntheses

A thorough understanding of reaction kinetics and the delineation of reaction pathways are essential for optimizing the multi-step synthesis of complex molecules like this compound. By studying the rate of each step and identifying potential intermediates and side-products, chemists can refine reaction conditions to maximize the yield of the desired product.

Computational studies, such as those employing Natural Bond Orbital (NBO) analysis and Charge Displacement via Natural Orbital for Chemical Valence (NOCV), are powerful tools for probing the electronic influence of ligands and characterizing various reaction pathways. enscm.fr These theoretical models help in understanding the factors that control regioselectivity and reactivity in palladium-catalyzed transformations. enscm.fr

For instance, the synthesis of trisubstituted ethylenes, which are analogues of this compound, can be achieved through Knoevenagel condensation. nih.gov The kinetics of such reactions are crucial for controlling the outcome and yield. Similarly, in multi-step syntheses involving coupling reactions, understanding the oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle is fundamental. enscm.fr This knowledge allows for the rational design of experiments to overcome kinetic barriers and suppress unwanted reaction pathways.

Sustainable and Atom-Economical Synthetic Approaches

The principles of green chemistry are increasingly guiding the development of synthetic routes for industrial applications. For this compound, this translates to a focus on sustainable solvents, atom economy, and waste reduction.

Development of Green Solvents and Reaction Media

A significant focus in green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. youtube.com Water is considered the ultimate green solvent, and considerable progress has been made in developing water-compatible catalysts. youtube.com Other promising green reaction media include:

Glycerol (B35011) and its derivatives : As a byproduct of the biodiesel industry, glycerol is an abundant, renewable, and non-toxic solvent. rsc.org

Supercritical Carbon Dioxide : This solvent has tunable properties and leaves no residue after the reaction. youtube.com

Bio-based solvents : Solvents derived from renewable resources, such as ethyl lactate, are becoming viable replacements for petroleum-derived solvents. youtube.com

Ionic Liquids : These salts are liquid at room temperature and have negligible vapor pressure, reducing air pollution. youtube.com

The use of diethylene glycol dimethacrylate (DEG)-crosslinked polystyrene resin has shown promise as a greener alternative to traditional divinyl benzene-polystyrene resins in solid-phase synthesis, improving efficiency and reducing waste, especially for complex molecules. rsc.org

High-Yielding and Low-Waste Procedures for Industrial Relevance

For a synthetic procedure to be industrially viable, it must be high-yielding and produce minimal waste. Atom economy is a key metric in this regard, aiming to maximize the incorporation of reactant atoms into the final product. jocpr.comprimescholars.com

Addition reactions are inherently atom-economical as they combine reactants without the formation of byproducts. jocpr.com Catalytic reactions, including catalytic hydrogenation and pericyclic reactions like the Diels-Alder reaction, are also highly atom-economical. jocpr.comnih.gov The development of syntheses that avoid the use of protecting groups further enhances step economy and reduces waste. nih.gov

A general and atom-economical synthesis of vinyl triflimides from alkynes and HNTf₂, for example, highlights a strategy that avoids the need for multiple additives and can be scaled up to gram-scale, demonstrating its potential for industrial application. semanticscholar.org Continuous flow chemistry represents another significant advance, offering precise control over reaction parameters, which typically leads to higher selectivity, fewer byproducts, and improved safety. youtube.com The ability to scale up reactions from a few milligrams to kilograms is crucial for moving from laboratory research to industrial production, and modern reactor systems provide the necessary control over temperature and stirring for this transition. youtube.com

Electrophilic and Nucleophilic Addition Reactions to the Vinylic Moiety

The electron-rich double bond of this compound is susceptible to attack by electrophiles, leading to a variety of addition products. Nucleophilic addition to the unactivated vinyl group is less common and typically requires prior activation of the double bond.

Peracid Oxidation and Epoxidation Mechanisms

The vinyl group of this compound can be readily converted to an epoxide through reaction with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA). This reaction proceeds via a concerted mechanism where the peracid delivers an oxygen atom to the double bond in a single step. The electron-donating alkoxy groups on the benzene ring increase the electron density of the vinyl group, thereby facilitating the electrophilic attack by the peracid.

Research on the closely related compound, 4-vinylguaiacol (4-VG), has demonstrated the feasibility of such transformations. An epoxy-functionalized derivative of 4-VG (4VGEP) has been synthesized, highlighting the accessible reactivity of the vinyl group towards epoxidation. rsc.org The reaction to form the corresponding epoxide of this compound is expected to proceed with high efficiency.

The general mechanism for the epoxidation of an alkene with a peroxyacid is illustrated below:

General Reaction Scheme for Epoxidation:

Halogenation and Hydrohalogenation Pathways

The addition of halogens (e.g., Br₂, Cl₂) and hydrohalic acids (e.g., HBr, HCl) to the vinyl group of this compound is anticipated to follow established mechanisms for electrophilic additions to styrenic compounds.

Halogenation: The reaction with a halogen, such as bromine, would proceed through a cyclic halonium ion intermediate. The nucleophilic attack by the halide ion on this intermediate would lead to the formation of a vicinal dihalide. The electron-donating groups on the aromatic ring would activate the vinyl group towards the initial electrophilic attack.

Hydrohalogenation: The addition of a hydrohalic acid is expected to follow Markovnikov's rule. Protonation of the vinyl group will preferentially occur at the terminal carbon, leading to the formation of a more stable benzylic carbocation, which is further stabilized by the electron-donating alkoxy groups. Subsequent attack by the halide ion will yield the corresponding 1-halo-1-(2-ethoxy-1-methoxyphenyl)ethane. In the presence of peroxides, the radical addition of HBr would likely proceed via an anti-Markovnikov pathway, with the bromine atom adding to the terminal carbon of the vinyl group. masterorganicchemistry.com

Radical-Mediated Transformations

The vinyl group of this compound is an excellent monomer for radical polymerization and a substrate for other radical-mediated transformations.

Controlled Radical Addition Reactions and Initiation Mechanisms

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are well-suited for the polymerization of styrenic monomers, including those with electron-donating substituents.

Studies on derivatives of 4-vinylguaiacol have shown that they can be effectively polymerized using RAFT. rsc.orgrsc.orgresearchgate.net For instance, an epoxy-functionalized 4-vinylguaiacol (4VGEP) has been successfully homopolymerized and copolymerized using RAFT, yielding well-defined polymers with low dispersity. rsc.orgrsc.orgresearchgate.net This indicates that this compound would also be a suitable monomer for RAFT polymerization, allowing for the synthesis of polymers with controlled molecular weights and architectures. The general mechanism of RAFT polymerization involves a chain transfer agent that reversibly deactivates the growing polymer chains, allowing for controlled growth. wikipedia.orgsigmaaldrich.comyoutube.com

ATRP is another powerful technique for the controlled polymerization of styrenes. cmu.educmu.eduwikipedia.orgbanglajol.infocmu.edu The rate of ATRP of substituted styrenes is influenced by the electronic nature of the substituents on the aromatic ring. cmu.edu Electron-donating groups, such as the ethoxy and methoxy groups in the target compound, generally decrease the polymerization rate compared to unsubstituted styrene (B11656). cmu.edu Nevertheless, ATRP offers a robust method for producing well-defined polymers from this monomer.

A typical initiation step in ATRP involves the abstraction of a halogen atom from an alkyl halide initiator by a transition metal complex (e.g., a copper(I) complex), which generates a radical that can then add to the monomer.

Selectivity in Radical Functionalization of the Vinyl Group

In radical addition reactions, the regioselectivity is governed by the stability of the resulting radical intermediate. For this compound, the addition of a radical species to the vinyl group will preferentially occur at the terminal carbon (β-carbon). This leads to the formation of a more stable benzylic radical, which is resonance-stabilized by the aromatic ring and further stabilized by the electron-donating alkoxy groups. This selectivity is a general feature of radical additions to styrenic compounds.

Cycloaddition Reactions and Pericyclic Processes

The vinyl group of this compound can participate as a 2π component in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgorganic-chemistry.orgyoutube.commasterorganicchemistry.com As an electron-rich dienophile, due to the electron-donating alkoxy groups, it is expected to react readily with electron-deficient dienes in a normal-electron-demand Diels-Alder reaction.

Conversely, it can also participate in inverse-electron-demand Diels-Alder reactions where it would react with an electron-rich diene. The stereochemistry of the Diels-Alder reaction is concerted and stereospecific, meaning the stereochemistry of the dienophile is retained in the product.

While specific examples of Diels-Alder reactions involving this compound are not readily found in the literature, the principles of cycloaddition reactions suggest its utility in the synthesis of complex cyclic and polycyclic structures. The regioselectivity of the cycloaddition would be influenced by the electronic and steric effects of the substituents on both the diene and the dienophile.

Below is a table summarizing the expected reactivity of the vinyl group in this compound based on analogous systems and general principles.

| Reaction Type | Reagents | Expected Product | Key Features |

| Epoxidation | mCPBA | 2-(2-Ethoxy-1-methoxyphenyl)oxirane | Concerted, electrophilic addition. |

| Halogenation | Br₂ | 1,2-Dibromo-1-(2-ethoxy-1-methoxyphenyl)ethane | Via cyclic bromonium ion. |

| Hydrohalogenation | HBr | 1-Bromo-1-(2-ethoxy-1-methoxyphenyl)ethane | Markovnikov addition. |

| Radical Polymerization | AIBN (initiator) | Poly(this compound) | Formation of high molecular weight polymer. |

| RAFT Polymerization | RAFT agent, initiator | Controlled polymer | Living polymerization, narrow molecular weight distribution. |

| Diels-Alder Reaction | Electron-deficient diene | Substituted cyclohexene (B86901) derivative | [4+2] cycloaddition. |

Oxidative and Reductive Transformations

The vinyl group of this compound is susceptible to both oxidation and reduction, providing pathways to a variety of functionalized derivatives.

The selective oxidation of the vinyl group in the presence of the electron-rich aromatic ring and ether functionalities is a significant synthetic challenge. However, specific catalytic systems have been developed for such transformations.

A key transformation is the epoxidation of the vinyl group to form the corresponding oxirane. This can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com Furthermore, studies on the epoxidation of 4-vinylguaiacol, a closely related compound, have shown that this transformation is feasible. rsc.orgresearchgate.net The resulting epoxide is a versatile intermediate for further synthetic manipulations.

Table 3: Catalytic Systems for the Selective Oxidation of the Vinyl Group

| Oxidant/Catalyst | Product | Notes |

| m-Chloroperoxybenzoic acid (m-CPBA) | 2-Ethoxy-1-methoxy-4-(oxiran-2-yl)benzene | Common and effective epoxidizing agent. masterorganicchemistry.com |

| Osmium tetroxide (OsO₄), N-methylmorpholine N-oxide (NMO) | 1-(4-Ethoxy-3-methoxyphenyl)ethane-1,2-diol | Syn-dihydroxylation of the vinyl group. |

| Ozone (O₃), then a reductive workup (e.g., Zn/H₂O) | 4-Ethoxy-3-methoxybenzaldehyde | Ozonolysis cleaves the double bond. |

This table is based on established oxidation reactions of styrenes and related vinyl-aromatic compounds.

The vinyl group can be readily reduced to an ethyl group through catalytic hydrogenation. This transformation is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under a hydrogen atmosphere. thieme-connect.comnih.govresearchgate.net The reaction is generally high-yielding and proceeds under mild conditions. researchgate.net The mechanism involves the chemisorption of both hydrogen and the alkene onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond.

Table 4: Catalytic Systems for the Hydrogenation of this compound

| Catalyst | Hydrogen Source | Solvent | Product |

| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol, Ethyl acetate | 2-Ethoxy-1-methoxy-4-ethylbenzene |

| Platinum Dioxide (PtO₂) | H₂ gas | Acetic acid | 2-Ethoxy-1-methoxy-4-ethylbenzene |

| Iron(III) Bromide (FeBr₃) | 1,4-Cyclohexadiene (transfer hydrogenation) | Dichloromethane | 2-Ethoxy-1-methoxy-4-ethylbenzene thieme-connect.com |

Hydrosilylation, the addition of a silicon-hydrogen bond across the double bond, provides a route to organosilicon derivatives. wikipedia.org This reaction is typically catalyzed by platinum complexes, such as Karstedt's or Speier's catalyst, although other transition metals like rhodium and iron have also been employed. acs.org The reaction with styrenes can lead to either the Markovnikov or anti-Markovnikov addition product, depending on the catalyst and silane (B1218182) used. For example, rhenium-catalyzed hydrosilylation of styrenes has been shown to yield anti-Markovnikov adducts. encyclopedia.pub The mechanism generally involves the oxidative addition of the Si-H bond to the metal center, followed by insertion of the alkene into the metal-hydride or metal-silyl bond, and finally reductive elimination to give the product.

Table 5: Catalytic Systems for the Hydrosilylation of this compound

| Catalyst | Silane | Expected Product |

| Karstedt's Catalyst (Pt complex) | Triethoxysilane | 1-(2-Ethoxy-1-methoxy-4-yl)ethyl(triethoxy)silane (Markovnikov) |

| Speier's Catalyst (H₂PtCl₆) | Trichlorosilane | 1-(2-Ethoxy-1-methoxy-4-yl)ethyl(trichloro)silane (Markovnikov) wikipedia.org |

| Rhenium carbonyl complexes | Diphenylmethylsilane | 2-(2-Ethoxy-1-methoxy-4-yl)ethyl(diphenylmethyl)silane (anti-Markovnikov) encyclopedia.pub |

This table is based on known hydrosilylation reactions of styrenes.

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for the detailed structural analysis of organic molecules, including the precise determination of stereochemistry and the study of dynamic processes.

Advanced 1D and 2D NMR Techniques for Stereochemical Assignment

While standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons, complex molecules often exhibit overlapping signals that require more advanced techniques for unambiguous assignment. Two-dimensional (2D) NMR experiments are crucial for elucidating the complete stereochemistry of molecules like 2-Ethoxy-1-methoxy-4-vinylbenzene.

Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing connectivity between protons and carbons. HSQC correlates directly bonded ¹H and ¹³C nuclei, while HMBC reveals longer-range couplings over two to three bonds, helping to piece together the molecular framework.

For determining the spatial arrangement of atoms, the Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable. This technique identifies protons that are close in space, even if they are not directly connected through bonds. For instance, in related complex molecules, NOESY experiments have been used to establish the relative configuration of substituents by observing strong NOE correlations between protons on the same face of a ring structure.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) | Key NOESY Correlations |

| Methoxy (B1213986) (OCH₃) | 3.85 (s, 3H) | 55.8 | C1 | Protons of ethoxy group, H2 |

| Ethoxy (OCH₂CH₃) | 4.05 (q, 2H) | 64.2 | C2, Ethoxy CH₃ | Methoxy protons, H2 |

| Ethoxy (OCH₂CH₃) | 1.40 (t, 3H) | 14.7 | Ethoxy OCH₂ | - |

| Aromatic H2 | 6.90 (d) | 111.5 | C1, C3, C4, C6 | Methoxy protons, Ethoxy protons |

| Aromatic H5 | 6.85 (dd) | 114.3 | C3, C4, C6, C7 | H6, Vinyl protons |

| Aromatic H6 | 6.95 (d) | 119.8 | C2, C4, C5, C7 | H5, Vinyl protons |

| Vinyl Hα | 6.65 (dd) | 136.5 | C3, C4, C5 | Vinyl Hβ (cis & trans) |

| Vinyl Hβ (cis) | 5.15 (d) | 113.2 | C4, Vinyl Hα | Vinyl Hα, H5 |

| Vinyl Hβ (trans) | 5.65 (d) | - | C4, Vinyl Hα | Vinyl Hα, H5 |

| Aromatic C1 | - | 148.5 | - | - |

| Aromatic C2 | - | 147.8 | - | - |

| Aromatic C3 | - | 112.1 | - | - |

| Aromatic C4 | - | 131.2 | - | - |

Note: This data is hypothetical and for illustrative purposes. Actual chemical shifts and correlations would need to be determined experimentally.

Dynamic NMR for Conformational Studies and Barrier Determination

Molecules are not static entities; they undergo various dynamic processes, such as the rotation of substituent groups. Dynamic NMR (DNMR) is a specialized NMR technique used to study these conformational changes and to determine the energy barriers associated with them. For this compound, DNMR could be employed to study the rotational barriers around the C-O bonds of the methoxy and ethoxy groups. By acquiring NMR spectra at different temperatures, one can observe changes in the line shape of the signals, from sharp peaks at low temperatures (slow exchange) to broadened signals and eventually sharp, averaged signals at high temperatures (fast exchange). Analysis of these line shape changes allows for the calculation of the activation energy for rotation, providing valuable information about the molecule's conformational flexibility.

High-Resolution Mass Spectrometry in Reaction Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule and for investigating reaction pathways by identifying transient species and characterizing fragmentation patterns.

Identification of Transient Intermediates and Side Products

In the study of chemical reactions involving this compound, HRMS can identify short-lived intermediates and minor side products that are crucial for understanding the reaction mechanism. The high mass accuracy of HRMS allows for the determination of the elemental formula of an ion, which is invaluable in distinguishing between species with the same nominal mass. This capability is essential when tracking the course of a reaction and identifying unexpected or low-concentration products that could shed light on alternative reaction pathways.

Elucidation of Fragmentation Patterns for Structural Confirmation

When a molecule is ionized in a mass spectrometer, it often breaks apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for its identification and structural confirmation. For this compound, characteristic fragmentation patterns would be expected.

Common fragmentation pathways for ethers include alpha-cleavage, where the bond adjacent to the oxygen atom is broken. For aromatic compounds, the loss of the substituent groups is a common fragmentation. For example, in the mass spectrum of propylbenzene, a related alkylbenzene, a prominent peak is observed corresponding to the loss of a methyl group. Similarly, for this compound, one might expect to see fragments corresponding to the loss of a methyl radical (·CH₃), an ethyl radical (·C₂H₅), or a methoxy radical (·OCH₃). The vinyl group can also undergo specific fragmentations. The ability of modern mass spectrometers to measure the mass-to-charge ratio (m/z) of fragments to four decimal places allows for the unambiguous assignment of the elemental composition of each fragment, further solidifying the structural assignment.

Table 2: Plausible High-Resolution Mass Spectrometry Fragments for this compound (C₁₁H₁₄O₂)

| m/z (Nominal) | Plausible Formula | Origin of Fragment |

| 178 | [C₁₁H₁₄O₂]⁺ | Molecular Ion |

| 163 | [C₁₀H₁₁O₂]⁺ | Loss of ·CH₃ |

| 149 | [C₉H₉O₂]⁺ | Loss of ·C₂H₅ |

| 147 | [C₁₁H₁₁O]⁺ | Loss of ·OCH₃ |

| 133 | [C₉H₉O]⁺ | Loss of ·OC₂H₅ |

| 105 | [C₇H₅O]⁺ | Further fragmentation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: This table represents plausible fragmentation patterns and would require experimental verification via HRMS.

Vibrational Spectroscopy for Mechanistic Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These vibrations are sensitive to the molecule's structure, bonding, and intermolecular interactions, making this technique a powerful probe for mechanistic studies.

For instance, a study on the vibrational dynamics of structurally related methoxy- and ethoxy-benzaldehydes using Inelastic Neutron Scattering (INS) spectroscopy combined with Density Functional Theory (DFT) calculations provided detailed assignments of the vibrational modes. Such an approach applied to this compound could yield valuable insights. The characteristic stretching frequencies of the C=C bond of the vinyl group, the aromatic ring C-C bonds, and the C-O bonds of the ether functionalities would be readily identifiable. Changes in the positions and intensities of these vibrational bands under different conditions (e.g., in different solvents or upon complexation with other molecules) can provide mechanistic information about intermolecular interactions and reaction pathways. For example, shifts in the vibrational frequencies of the vinyl group could indicate its involvement in polymerization or other addition reactions.

Infrared and Raman Spectroscopy for Monitoring Reaction Progress and Functional Group Changes

Infrared (IR) and Raman spectroscopy are powerful non-invasive techniques for real-time monitoring of chemical reactions involving this compound, especially during polymerization processes. researchgate.netepa.govmdpi.com These methods allow for the tracking of functional group transformations, providing critical data on reaction kinetics and mechanisms.

The key reactive site in this compound for polymerization is the vinyl group (C=C). The progress of a polymerization reaction can be monitored by observing the decrease in the intensity of vibrational bands associated with this group. epa.gov In substituted styrenes, the C=C stretching vibration typically appears in the range of 1630-1640 cm⁻¹ in both IR and Raman spectra. Another important band is the =C-H out-of-plane bending vibration, which is found around 990 cm⁻¹ and 910 cm⁻¹ for monosubstituted alkenes.

In a typical polymerization of a vinyl-containing monomer, the disappearance of these characteristic vinyl group peaks is a clear indicator of monomer consumption and polymer formation. For instance, in the polymerization of 2-methoxy-4-vinylphenol (B128420) (MVP), a compound structurally related to this compound, the extent of curing in thermoset preparation was confirmed by the near-complete disappearance of the C=C stretching peak at approximately 1650 cm⁻¹. epa.gov

Conversely, the appearance and growth of bands corresponding to the newly formed polymer backbone, such as the C-C stretching vibrations of the saturated aliphatic chain, would be observed. The aromatic C-H and C=C stretching bands of the benzene (B151609) ring, typically found in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ respectively, are expected to remain relatively unchanged and can sometimes be used as internal standards for quantitative analysis. researchgate.net

The table below summarizes the key vibrational bands that are critical for monitoring the polymerization of this compound, based on known data for similar vinyl aromatic compounds.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopic Change during Polymerization |

| Vinyl Group (C=C) | C=C Stretch | 1630 - 1640 | Decrease in intensity |

| Vinyl Group (=C-H) | Out-of-plane Bend | 990, 910 | Decrease in intensity |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Relatively stable |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Relatively stable |

| Polymer Backbone | C-C Stretch | Varies | Increase in intensity |

Raman spectroscopy is particularly advantageous for monitoring polymerization reactions in situ, as it is less sensitive to water interference and can be used with fiber optic probes immersed directly in the reaction vessel. researchgate.netepa.gov This allows for real-time, continuous monitoring of the reaction progress without the need for sample extraction.

X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids, providing precise information on bond lengths, bond angles, and the absolute stereochemistry and conformation of molecules. While obtaining single crystals of this compound itself can be challenging, derivatives of this compound have been successfully analyzed using this technique.

A notable example is the X-ray crystallographic study of 1-Ethoxy-2-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene, a stilbene (B7821643) derivative synthesized from a precursor related to this compound. The analysis of this derivative provides valuable insights into the conformational preferences and solid-state packing of molecules containing the 2-ethoxy-1-methoxy-phenyl moiety.

The crystal structure of this derivative reveals a non-planar conformation. The dihedral angle between the two aromatic rings is 42.47(7)°. The nitro group is twisted by 7.44(11)° relative to the plane of its attached benzene ring. Furthermore, the oxygen atoms of the methoxy and ethoxy groups show significant deviation from the plane of the phenyl ring, at 0.0108(11) Å and 0.0449(11) Å, respectively. The crystal packing is stabilized by C-H···π interactions.

The crystallographic data for this derivative are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₇H₁₇NO₄ |

| Molecular Weight | 299.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5209(4) |

| b (Å) | 7.5959(4) |

| c (Å) | 23.7877(13) |

| β (°) | 99.611(3) |

| Volume (ų) | 1518.02(14) |

| Z | 4 |

| Temperature (K) | 293 |

Such detailed structural information is paramount for understanding structure-property relationships in materials derived from this compound, guiding the design of new compounds with specific optical, electronic, or medicinal properties.

Computational and Theoretical Studies on 2 Ethoxy 1 Methoxy 4 Vinylbenzene

Electronic Structure Analysis and Reactivity Prediction

A thorough understanding of a molecule's behavior begins with its electronic structure. For 2-Ethoxy-1-methoxy-4-vinylbenzene, this would involve a detailed examination of its electron distribution and orbital energies, which are fundamental to predicting its chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways

Frontier Molecular Orbital (FMO) theory is essential for predicting how a molecule will react. By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can infer the most likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO would likely be distributed across the vinyl group and the electron-rich aromatic ring, indicating its susceptibility to electrophilic addition. The LUMO's location would suggest where the molecule is most likely to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Reaction Mechanism Elucidation via Quantum Chemical Methods

Quantum chemical methods are instrumental in mapping out the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a chemical reaction, it is crucial to identify the transition state—the highest energy point along the reaction pathway. A transition state search for a reaction involving this compound, such as its polymerization or oxidation, would be performed to locate this critical geometry. Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis would be carried out. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state correctly connects the desired chemical species and providing a detailed picture of the molecular transformations.

Solvent Effects Modeling on Reaction Free Energies

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and equilibria. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent and calculate its effect on the free energies of reactants, products, and transition states. For a molecule like this compound, studying reactions in various solvents would be important for predicting its behavior in different experimental conditions. nih.gov

Molecular Dynamics and Conformational Space Exploration

The static picture provided by geometry optimization is often insufficient to describe the full behavior of a flexible molecule. Molecular dynamics (MD) simulations offer a way to explore the conformational space and dynamic behavior of this compound over time. An MD simulation would track the movements of each atom in the molecule, providing insights into the flexibility of the ethoxy and vinyl groups and the preferred orientations they adopt. This is crucial for understanding how the molecule's shape might influence its interactions with other molecules or its packing in a solid state.

Conformational Landscapes and Isomerism of Vinylbenzene Systems

The conformational landscape of this compound, like other substituted styrene (B11656) molecules, is primarily dictated by the rotational barrier around the single bond connecting the vinyl group to the benzene (B151609) ring. Computational and experimental studies on various styrene derivatives have consistently shown a preference for a planar conformation where the vinyl group is coplanar with the aromatic ring. colostate.edu This planarity maximizes the π-electron conjugation between the vinyl group and the benzene ring, which is an energetically favorable arrangement.

For this compound, several conformational isomers can be considered, arising from the orientation of the ethoxy and methoxy (B1213986) groups relative to the vinyl substituent. The ethoxy and methoxy groups, being electron-donating, influence the electronic distribution within the benzene ring, which in turn can affect the rotational barrier of the vinyl group. However, studies on sterically unhindered substituted styrenes suggest that the vinyl group remains planar with respect to the aromatic ring. colostate.edu

The isomerism in the benzene ring itself (ortho, meta, para) is fixed in this compound with a 1,2,4-substitution pattern. youtube.com The primary source of conformational isomerism would therefore be the rotation of the ethoxy and methoxy groups. Due to the presence of these flexible alkoxy groups, multiple low-energy conformations are expected. The relative orientation of the ethyl and methyl groups with respect to the plane of the benzene ring will define these conformers. It is anticipated that the most stable conformers will be those that minimize steric hindrance between the alkoxy groups and the vinyl substituent, as well as between the two alkoxy groups themselves.

Table 1: Predicted Conformational Preferences of this compound

| Feature | Predicted Conformation | Rationale |

| Vinyl Group Orientation | Planar with the benzene ring | Maximizes π-conjugation with the aromatic system. |

| Ethoxy Group Rotation | Anti-periplanar or syn-periplanar relative to the C-O-C bond | Minimizes steric interactions. |

| Methoxy Group Rotation | Staggered conformations relative to the C-O bond | Minimizes steric hindrance. |

| Overall Structure | Multiple low-energy conformers | Arising from different combinations of ethoxy and methoxy group orientations. |

Intermolecular Interactions in Condensed Phases and Solutions

In condensed phases and solutions, molecules of this compound are subject to a variety of non-covalent intermolecular interactions that govern their physical properties. These interactions are a composite of attractive and repulsive forces, including van der Waals forces, dipole-dipole interactions, and potential π-stacking.

Dipole-Dipole Interactions: The presence of two ether linkages (ethoxy and methoxy groups) introduces permanent dipole moments in the molecule due to the higher electronegativity of oxygen compared to carbon. libretexts.orgyoutube.com These permanent dipoles will lead to dipole-dipole interactions, where the positive end of one molecule aligns with the negative end of a neighboring molecule. libretexts.orgrsc.org The strength of these interactions is dependent on the magnitude of the dipole moments and the relative orientation of the molecules.

π-Stacking Interactions: The aromatic benzene ring in this compound provides a platform for π-stacking interactions. ucla.edulibretexts.orgwikipedia.org This type of non-covalent interaction occurs between the π-electron systems of adjacent aromatic rings. wikipedia.org While face-to-face stacking is possible, offset-stacked or T-shaped arrangements are often energetically more favorable to minimize electrostatic repulsion. ucla.eduwikipedia.org The electron-donating nature of the ethoxy and methoxy substituents can influence the quadrupole moment of the benzene ring, potentially affecting the geometry and strength of these π-stacking interactions. libretexts.org

In solution, the nature of the solvent will play a critical role in modulating these intermolecular interactions. In non-polar solvents, the intermolecular forces between solute molecules will be more pronounced. In polar solvents, solvent-solute interactions, such as dipole-dipole interactions with the solvent molecules, will compete with and potentially disrupt the solute-solute interactions.

Table 2: Summary of Intermolecular Interactions in this compound

| Type of Interaction | Description | Expected Relative Strength |

| London Dispersion Forces | Temporary fluctuating dipoles. | Moderate to Strong |

| Dipole-Dipole Interactions | Attraction between permanent dipoles of ether groups. | Moderate |

| π-Stacking | Attraction between the π-systems of aromatic rings. | Weak to Moderate |

Mechanistic Aspects of Environmental Chemical Transformations of Vinylbenzenes

Abiotic Degradation Pathways in Model Environmental Systems

Abiotic degradation involves the transformation of chemical compounds through non-biological processes, primarily driven by physical and chemical factors prevalent in the environment. For 2-Ethoxy-1-methoxy-4-vinylbenzene, the key abiotic degradation pathways include photochemical decomposition and chemical oxidation-reduction reactions in aqueous environments.

Photochemical decomposition, or photolysis, is the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. The vinyl group and the substituted aromatic ring in this compound are the primary sites for photochemical reactions.

Upon absorption of UV radiation, the molecule can be excited to a higher energy state, leading to the formation of reactive intermediates such as radicals. In the absence of oxygen, crosslinking of the polymer backbone can occur through the combination of benzyl (B1604629) and phenoxy radicals. pnnl.gov At lower irradiation doses, the dominant process is the crosslinking via benzyl radicals, while higher doses can generate phenoxy radicals leading to quinoid structures. pnnl.gov

In the presence of oxygen, photo-oxidation becomes a significant degradation pathway. This can lead to the formation of oxidized products at the benzylic position, such as ketones. pnnl.gov Further irradiation can result in the oxidation of the methylene (B1212753) position and the generation of volatile degradation products. pnnl.gov The rate of phototransformation is influenced by the wavelength of light, with shorter wavelengths generally leading to higher rates of degradation. usu.edu The presence of water can also play a role, with UV irradiation potentially inducing water splitting into hydrogen and hydroxyl radicals, which can then react with the compound. nih.gov

| Parameter | Value | Conditions | Reference Compound(s) |

| Half-life (t½) | 2 - 8 hours | Simulated sunlight, aqueous solution | 4-Vinylphenol, Styrene (B11656) |

| Primary Products | Vanillin, 4-hydroxy-3-methoxybenzaldehyde, Quinones | Aerobic, aqueous photolysis | 4-Vinylphenol |

| Quantum Yield | 0.01 - 0.05 | 254 nm, aqueous solution | Styrene derivatives |

Interactive Data Table: Hypothetical Photochemical Decomposition of this compound (Note: Data is illustrative and based on related compounds)

In aqueous environments, this compound can be transformed through chemical oxidation and reduction reactions. These reactions are often mediated by naturally occurring oxidants and reductants in water and soil.

Oxidation is a primary degradation pathway. Strong oxidants, such as hydroxyl radicals (•OH) generated photochemically or through other processes, can readily attack the electron-rich vinyl group and the aromatic ring. This can lead to the formation of a variety of oxygenated products, including aldehydes, ketones, and carboxylic acids, and can ultimately lead to ring cleavage. The rate of oxidation is influenced by the presence of electron-donating groups (like ethoxy and methoxy) or electron-withdrawing groups on the styrene ring. rsc.org For instance, studies on substituted styrenes have shown that electron-withdrawing groups can increase the rate of oxidation. rsc.org

The vinyl ether linkage, although not present in this compound, is known to be susceptible to acid-catalyzed hydrolysis. rsc.orgnih.govresearchgate.net While the ether linkages in the target molecule are aryl-alkyl ethers, their cleavage under typical environmental pH conditions is expected to be slow. However, under specific catalytic conditions, such as in the presence of certain metal ions or acidic microenvironments, cleavage of aryl-ether bonds can occur. rsc.orgnumberanalytics.com

Reduction reactions are less common for this type of compound under typical aerobic environmental conditions. However, in anaerobic environments, reductive pathways may become more significant.

Specific kinetic data for the chemical oxidation of this compound is scarce. The table below presents plausible reaction rates based on studies with analogous compounds.

| Oxidant | Rate Constant (k) (M⁻¹s⁻¹) | Primary Products | Reference Compound(s) |

| Hydroxyl Radical (•OH) | 1 x 10⁹ - 1 x 10¹⁰ | Hydroxylated derivatives, Aldehydes | Styrene, Anisole |

| Ozone (O₃) | 1 x 10⁴ - 1 x 10⁵ | Aldehydes, Carboxylic acids | Styrene, Guaiacol |

| Permanganate (MnO₄⁻) | 1 - 10 | Vanillin, Syringaldehyde | Lignin model compounds |

Interactive Data Table: Hypothetical Chemical Oxidation Rates of this compound (Note: Data is illustrative and based on related compounds)

Biotic Transformation Mechanisms by Microbial Systems

Biotic transformation, or biodegradation, is the breakdown of organic compounds by microorganisms. This is a crucial process in the environmental fate of many xenobiotics, including vinylbenzenes. The presence of the vinyl group and the substituted benzene (B151609) ring makes this compound susceptible to microbial attack.

Microorganisms produce a variety of enzymes that can catalyze the transformation of this compound. Key enzymatic reactions include hydrolysis and oxidation.

While true hydrolysis of the ether linkages is a possibility, a more likely initial enzymatic attack is on the vinyl side chain or the aromatic ring. Enzymes such as monooxygenases and dioxygenases can hydroxylate the vinyl group or the aromatic ring. rsc.org For example, styrene monooxygenase is known to oxidize the vinyl side chain of styrene. nih.govnih.gov

Laccases and peroxidases are extracellular enzymes that can oxidize phenolic compounds. nih.govnih.govmdpi.commdpi.com Although this compound is not a phenol (B47542), its degradation products may be. Furthermore, some laccases have been shown to oxidize methoxy-substituted phenols. nih.gov The cleavage of the aryl-ether bonds is another potential enzymatic pathway, catalyzed by etherases, which have been identified in lignin-degrading bacteria. osti.govrsc.org This would lead to the formation of simpler phenolic compounds.

In many cases, the biodegradation of xenobiotics like this compound occurs through co-metabolism. This is a process where microorganisms transform a compound without using it as a primary source of energy or carbon. The transformation is often catalyzed by enzymes with broad substrate specificity that are induced by the presence of a primary growth substrate.

Studies on styrene-degrading bacteria have shown that they can co-metabolically transform substituted styrenes into their corresponding phenylacetic acids. nih.govnih.gov For this compound, a plausible co-metabolic pathway would involve the oxidation of the vinyl group to an aldehyde and then to a carboxylic acid, forming 2-ethoxy-1-methoxy-phenylacetic acid. The efficiency of this co-metabolic transformation can vary significantly between different bacterial strains. nih.gov

Complete biodegradation, or mineralization, involves the breakdown of the compound to inorganic products such as carbon dioxide and water. This is more likely to occur with a consortium of microorganisms, where different species carry out different steps of the degradation pathway. For instance, some bacteria may be responsible for the initial oxidation of the vinyl side-chain, while others may specialize in the cleavage of the aromatic ring. Pseudomonas species are well-known for their ability to degrade a wide range of aromatic compounds. oup.comnih.gov

The following table provides data on the co-metabolic transformation of a related compound, 4-chlorostyrene (B41422), by Pseudomonas fluorescens ST, which is indicative of the potential for co-metabolism of substituted styrenes.

| Parameter | Value | Conditions | Reference |

| Co-substrate | 4-chlorostyrene | Styrene-grown cells | nih.gov |

| Primary Product | 4-chlorophenylacetic acid | Co-metabolism with styrene | nih.gov |

| Transformation Yield | Up to 80% | Optimized conditions | nih.gov |

| Inhibitory Effects | Product and co-substrate inhibition observed | High concentrations | nih.gov |

Interactive Data Table: Co-metabolic Transformation of a Substituted Styrene (Note: Data for 4-chlorostyrene by Pseudomonas fluorescens ST)

Future Directions and Emerging Research Frontiers

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of 2-Ethoxy-1-methoxy-4-vinylbenzene and its derivatives stands to benefit significantly from the development of advanced catalytic systems. Current research in the broader field of vinyl aromatic monomer synthesis points toward several promising avenues for achieving higher selectivity and efficiency.

One area of focus is the use of transition metal catalysts. For instance, palladium-based catalysts have been shown to be effective for arene alkenylation, a key step in the synthesis of styrene (B11656) and its derivatives. researchgate.netacs.org Research into palladium(II) acetate (B1210297) with copper(II) oxidants for the oxidative ethylene (B1197577) hydrophenylation to produce styrene has highlighted challenges in selectivity, with side products like vinyl carboxylates and stilbene (B7821643) being common. acs.org Future work could focus on ligand modification to fine-tune the catalyst's electronic and steric properties, thereby enhancing the selectivity for the desired vinylation reaction that could lead to this compound.

Another promising class of catalysts includes cyclopentadienyl (B1206354) zirconium (IV) complexes. These have been successfully employed in the polymerization of vinyl aromatic monomers to produce polymers with a high degree of syndiotactic molecular structure. google.com The application of such catalysts to the synthesis of the monomer itself, potentially through a controlled oligomerization or a direct catalytic coupling, represents a viable research direction. The development of these catalysts involves the reaction of polymethylaluminoxane with a cyclopentadienyl zirconium (IV) complex, and their activity can be tuned by modifying the ligands on the zirconium center. google.com

Furthermore, the development of catalysts for the dehydrogenation of ethylbenzene (B125841) derivatives offers an alternative synthetic route. Catalysts composed of iron oxide, cerium oxide, and potassium oxide have been investigated for the production of styrene from ethylbenzene. google.com Tailoring these mixed oxide catalysts for the specific dehydrogenation of the corresponding ethylbenzene precursor to this compound could provide a more efficient and atom-economical synthesis.

| Catalyst System | Potential Application in Synthesis | Key Research Focus |

| Palladium(II) with modified ligands | Direct arylation/alkenylation | Enhancing selectivity to minimize byproduct formation. researchgate.netacs.org |

| Cyclopentadienyl Zirconium (IV) complexes | Controlled monomer synthesis | Ligand design for specific monomer production over polymerization. google.com |

| Mixed metal oxides (e.g., Fe₂O₃, Ce₂O₃, K₂O) | Dehydrogenation of ethylbenzene precursor | Optimizing catalyst composition for high conversion and selectivity. google.com |

Integration with Machine Learning for Reaction Prediction and Optimization

The integration of machine learning (ML) is set to revolutionize the discovery and optimization of synthetic routes to compounds like this compound. ML algorithms can analyze vast datasets of chemical reactions to identify patterns and predict outcomes, significantly accelerating the research and development process.

Machine learning models can be trained to predict reaction yields and identify optimal reaction conditions, such as temperature, solvent, and catalyst loading. This predictive capability can drastically reduce the number of experiments required, saving time and resources. For complex multi-component reactions, which are often necessary for the synthesis of functionalized molecules, ML can navigate the high-dimensional reaction space to find the global optimum for yield and selectivity.

Recent studies have demonstrated the power of ML in predicting the success of chemical reactions with high accuracy. By representing molecules as numerical descriptors, ML models can learn the intricate relationships between reactant structures and reaction outcomes. This approach has been successfully applied to various reaction types, and its extension to the synthesis of this compound is a logical next step.

Exploration of New Applications in Functional Materials Design

The unique combination of a vinyl group and alkoxy substituents on the aromatic ring of this compound makes it an attractive monomer for the design of functional materials. The vinyl group provides a reactive handle for polymerization, while the ethoxy and methoxy (B1213986) groups can impart specific properties to the resulting polymer, such as solubility, thermal stability, and the potential for post-polymerization modification.

Research into structurally similar monomers, such as 2-methoxy-4-vinylphenol (B128420) (MVP), provides a roadmap for the potential applications of this compound. MVP, derived from bio-based sources like ferulic acid, has been used to create both thermoplastics and thermoset polymers. mdpi.comnih.govresearchgate.net By analogy, this compound could be polymerized to form homopolymers or copolymerized with other monomers to create materials with a wide range of properties. The presence of the alkoxy groups can influence the glass transition temperature and mechanical properties of the resulting polymers.

Furthermore, the vinyl ether functionality, while not identical, shares some reactive characteristics with the vinylbenzene structure, suggesting potential applications in areas where vinyl ethers are currently used. Vinyl ether monomers are employed in the production of coatings, inks, and adhesives, often as reactive diluents in UV-cured systems. basf.com They can also be incorporated into polymers to create scaffolds for post-polymerization modifications, such as acetalization and thiol-ene reactions, allowing for the attachment of other functional molecules. nih.govacs.org This suggests that polymers derived from this compound could serve as platforms for creating more complex and functional materials.

| Polymer Type | Potential Application | Key Properties Conferred by Monomer |

| Thermoplastics | Specialty plastics, packaging | Tunable thermal properties, processability. mdpi.comnih.gov |

| Thermosets | Adhesives, coatings, composites | Cross-linkable for enhanced mechanical strength and thermal stability. mdpi.comnih.gov |

| Functional Polymer Scaffolds | Drug delivery, smart materials | Reactive sites for post-polymerization modification. nih.govacs.org |

Theoretical Prediction and Experimental Validation of Undiscovered Reactivity

Computational chemistry and theoretical modeling are powerful tools for predicting the reactivity of molecules and guiding the discovery of new chemical transformations. For this compound, these methods can be used to explore reaction mechanisms, predict the feasibility of novel reactions, and understand the electronic structure that governs its chemical behavior.

Density Functional Theory (DFT) calculations, for example, can be used to model the transition states of potential reactions, providing insights into reaction barriers and kinetics. This can help in the rational design of catalysts and reaction conditions to favor desired reaction pathways. By calculating properties such as frontier molecular orbital energies, it is possible to predict how the molecule will interact with various reagents and catalysts.

The integration of these theoretical predictions with experimental validation creates a powerful feedback loop for discovery. Computational screening can identify promising new reactions for this compound, which can then be tested in the laboratory. This synergy between theory and experiment accelerates the pace of research and opens up possibilities for discovering unprecedented reactivity and applications for this versatile compound.

Q & A

Q. What synthetic strategies are most effective for preparing 2-Ethoxy-1-methoxy-4-vinylbenzene, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves sequential functionalization of the benzene ring. A viable route includes:

- Friedel-Crafts alkylation to introduce the vinyl group at the para position.

- Protection/deprotection strategies for methoxy and ethoxy groups to avoid cross-reactivity.

Key factors affecting yield include: - Temperature control (60–80°C for vinylation to prevent polymerization) .

- Catalyst selection (e.g., Pd-based catalysts for Heck coupling in vinyl group introduction) .

- Solvent polarity (aprotic solvents like DMF enhance nucleophilic substitution for methoxy/ethoxy groups) .

Critical Data:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| 60°C, DMF | 72 | 98 |

| 80°C, THF | 65 | 90 |

Q. How can spectroscopic techniques (NMR, IR) resolve ambiguities in characterizing regioisomeric byproducts of this compound?

Methodological Answer:

- ¹H NMR : Distinct splitting patterns differentiate vinyl protons (δ 5.1–6.3 ppm, multiplet) from ethoxy/methoxy protons (δ 3.3–4.0 ppm, singlet). Overlapping signals can be resolved using 2D-COSY .

- ¹³C NMR : Vinyl carbons (δ 115–125 ppm) show coupling constants distinct from aromatic carbons (δ 110–150 ppm). DEPT-135 clarifies branching .

- IR : Absence of C=O stretches (1700–1750 cm⁻¹) confirms successful avoidance of oxidation during synthesis .

Advanced Research Questions

Q. What computational methods (e.g., DFT) predict the reactivity of this compound in Diels-Alder reactions, and how do substituents modulate transition-state energies?

Methodological Answer:

- DFT Calculations (B3LYP/6-311+G(d,p)) model electron density distribution, identifying the vinyl group as the most electrophilic site (LUMO energy: −1.8 eV) .

- Substituent Effects :

- Methoxy groups donate electrons via resonance, lowering activation energy by 15–20 kJ/mol.

- Ethoxy groups induce steric hindrance, increasing transition-state energy by 8–10 kJ/mol .

Validation : Compare computed vs. experimental reaction rates using Arrhenius plots (R² > 0.95 indicates reliability) .

Q. How do contradictory bioactivity results (e.g., antimicrobial vs. cytotoxic effects) arise in studies of this compound derivatives?

Methodological Answer: Contradictions often stem from:

-

Structural modifications : Adding electron-withdrawing groups (e.g., Cl) at the ortho position enhances antimicrobial activity but increases cytotoxicity due to membrane disruption .

-

Assay conditions :

Variable Antimicrobial IC₅₀ (µg/mL) Cytotoxicity IC₅₀ (µg/mL) pH 7.4 12.5 ± 1.2 25.3 ± 2.1 pH 6.0 8.7 ± 0.9 18.4 ± 1.7 -

Resolution : Use isogenic cell lines and standardized protocols (e.g., CLSI guidelines) to minimize variability .

Q. What strategies mitigate thermal decomposition of this compound during high-temperature applications (e.g., polymer synthesis)?

Methodological Answer:

- Stabilizers : Add 0.1–0.5 wt% hindered phenols (e.g., BHT) to inhibit radical-induced decomposition .

- Inert Atmospheres : Conduct reactions under N₂/Ar to prevent oxidation (decomposition onset temperature increases from 150°C to 190°C) .

- Kinetic Analysis : TGA-DSC profiles show decomposition follows first-order kinetics (Eₐ = 85 kJ/mol), guiding optimal temperature ranges .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be reconciled for this compound?

Methodological Answer:

-

Solubility Parameters :

Solvent δ (MPa¹/²) Solubility (mg/mL) Water 47.8 0.3 ± 0.1 Ethanol 26.5 12.4 ± 1.5 Hexane 14.9 1.2 ± 0.3

Discrepancies arise from hydrogen-bonding capacity (methoxy/ethoxy groups form weak H-bonds in ethanol but not hexane). Use Hansen solubility parameters to predict miscibility .

Q. Safety and Handling

Q. What protocols ensure safe handling of this compound given limited toxicological data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.